Human ROMK1 Inhibition Potency: 891093-12-2 vs. Piperazine-Based Patent Comparator BDBM167405
891093-12-2 inhibits human ROMK1 channels expressed in CHO cells with an IC₅₀ of 49 nM, measured via ⁸⁶Rb⁺ efflux after 35 minutes [1]. In the same patent family and BindingDB dataset, the piperazine-based comparator BDBM167405 achieves an IC₅₀ of 17 nM in a thallium flux assay format against the same target, representing a 2.9-fold higher potency [2]. Critically, the assay formats differ (⁸⁶Rb⁺ efflux vs. thallium flux), precluding a direct potency ranking. Both compounds reside in the sub-100 nM range appropriate for ROMK research tool applications .
| Evidence Dimension | ROMK1 potassium channel inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 49 nM (human ROMK1 in CHO cells, ⁸⁶Rb⁺ efflux, 35 min incubation) |
| Comparator Or Baseline | BDBM167405 IC₅₀ = 17 nM (ROMK, thallium flux assay); VU591 IC₅₀ = 240 nM; ROMK-IN-25 IC₅₀ = 72 nM; BMS-986308 IC₅₀ = 24 nM |
| Quantified Difference | 891093-12-2 is 2.9-fold less potent than BDBM167405; 4.9-fold more potent than VU591; 1.5-fold more potent than ROMK-IN-25; 2.0-fold less potent than BMS-986308 |
| Conditions | Human ROMK1 (KCNJ1) expressed in CHO cells co-expressing DHFR; ⁸⁶Rb⁺ efflux measured by TopCount after 35 min; comparator data from thallium flux assays in HEK293 cells |
Why This Matters
891093-12-2 sits in a mid-range potency bracket among known ROMK inhibitors, providing a chemically distinct pyrrolidinyl-urea scaffold option relative to the piperazine-based chemotypes that dominate the patent literature.
- [1] BindingDB. Affinity Data: IC₅₀ 49 nM for BDBM50391781 (CHEMBL2146873). Inhibition of human ROMK1 channel expressed in CHO cells coexpressing DHFR assessed as inhibition of ⁸⁶Rb⁺ efflux after 35 mins by TopCount method. View Source
- [2] BindingDB Summary_ki. Reaction Details for ROMK (entryid=7026). BDBM167405 IC₅₀ = 17 nM. Thallium flux assay; temperature 277.15 K. Citation: Tang, H. et al. US Patent US9073882. View Source
